molecular formula C11H10O2 B1604942 2-methyl-2H-chromene-3-carbaldehyde CAS No. 57543-42-7

2-methyl-2H-chromene-3-carbaldehyde

Cat. No.: B1604942
CAS No.: 57543-42-7
M. Wt: 174.2 g/mol
InChI Key: XVXWDVISFYVJQD-UHFFFAOYSA-N
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Description

2-Methyl-2H-chromene-3-carbaldehyde is an organic compound belonging to the chromene family, which are oxygen-containing heterocycles. This compound is notable for its presence in various natural products and its applications in pharmaceuticals and materials science. The structure of this compound consists of a chromene ring with a methyl group at the second position and an aldehyde group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2H-chromene-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of salicylaldehyde with methyl vinyl ketone in the presence of a base can yield the desired chromene derivative.

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chromene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products:

    Oxidation: 2-Methyl-2H-chromene-3-carboxylic acid.

    Reduction: 2-Methyl-2H-chromene-3-methanol.

    Substitution: Various substituted chromene derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-2H-chromene-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to bioactive natural products.

    Industry: It is used in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-methyl-2H-chromene-3-carbaldehyde largely depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. Additionally, the chromene ring can interact with various molecular pathways, influencing cellular processes.

Comparison with Similar Compounds

    2H-chromene-3-carbaldehyde: Lacks the methyl group at the second position.

    2-Methyl-2H-chromene-3-methanol: The aldehyde group is reduced to an alcohol.

    2-Methyl-2H-chromene-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness: 2-Methyl-2H-chromene-3-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which confer distinct reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-methyl-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXWDVISFYVJQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973091
Record name 2-Methyl-2H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-42-7
Record name 2-Methyl-2H-1-benzopyran-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57543-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3-carboxaldehyde, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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